4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
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Overview
Description
4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound with a molecular formula of C13H8BrCl2NO. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with 2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-bromo-2-nitrophenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol include:
- 4-bromo-2-[(E)-{[3,4-dichlorophenyl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[5-bromo-2-hydroxyphenyl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[3-hydroxyphenyl]imino}methyl]phenol .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H10BrCl2N3O4 |
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Molecular Weight |
507.1 g/mol |
IUPAC Name |
4-bromo-2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H10BrCl2N3O4/c21-11-6-10(19(27)16(7-11)26(28)29)9-24-12-4-5-17-15(8-12)25-20(30-17)13-2-1-3-14(22)18(13)23/h1-9,27H |
InChI Key |
JYNNVRAUYMMTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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